N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-24(21,14-15-4-2-1-3-5-15)18-12-17(16-6-11-23-13-16)19-7-9-22-10-8-19/h1-6,11,13,17-18H,7-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZITICKSJNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with morpholine to form the intermediate N-(2-morpholino-2-(thiophen-3-yl)ethyl)amine.
Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The methanesulfonamide moiety (-SO₂NH-) participates in hydrolysis and nucleophilic substitution reactions:
-
Acidic/Basic Hydrolysis :
Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the sulfonamide bond cleaves to yield phenylmethanesulfonic acid and the corresponding amine derivative .
Reaction :
-
Nucleophilic Substitution :
The sulfonamide nitrogen can undergo alkylation or acylation in polar aprotic solvents (e.g., DMF, DMSO) with alkyl halides or acyl chlorides .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis (Acidic) | 6M HCl, reflux, 12 hrs | Phenylmethanesulfonic acid + amine derivative | |
| Alkylation | K₂CO₃, DMF, R-X, 60°C, 6 hrs | N-Alkylated sulfonamide |
Morpholine Ring Transformations
The morpholine ring (C₄H₈NO) exhibits base-mediated reactivity:
-
Ring-Opening Reactions :
Treatment with strong nucleophiles (e.g., Grignard reagents) in anhydrous THF opens the morpholine ring, forming secondary amines. -
Protonation/Deprotonation :
The tertiary amine nitrogen acts as a weak base (pKa ~7.4), enabling pH-dependent solubility changes and salt formation with acids like HCl or citric acid .
Thiophene Ring Electrophilic Substitution
The thiophen-3-yl group undergoes regioselective electrophilic substitution:
-
Sulfonation :
Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the 2-position of the thiophene ring. -
Halogenation :
Bromine (Br₂) in CCl₄ substitutes hydrogen at the 5-position, forming 5-bromo-thiophene derivatives.
| Reaction | Reagents/Conditions | Regioselectivity | Reference |
|---|---|---|---|
| Bromination | Br₂ (1 equiv), CCl₄, 0°C, 2 hrs | 5-Bromo-thiophene | |
| Nitration | HNO₃/H₂SO₄, 0°C, 4 hrs | 2-Nitro-thiophene |
Solid-State Interactions
Co-crystallization with amino acids (e.g., arginine, lysine) improves solubility and bioavailability, as seen in related sulfonamide kinase inhibitors . These non-covalent interactions involve hydrogen bonding between the sulfonamide group and amino acid side chains .
Biological Activity Modulation
Though not a direct reaction, structural analogs show kinase inhibition via hydrogen bonding between the sulfonamide oxygen and ATP-binding pockets . Derivatization at the morpholine or thiophene rings enhances target affinity .
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring and thiophene moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the methanesulfonamide group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide exhibit significant anticancer properties. For instance, derivatives have been synthesized to target microtubules in drug-resistant cancer cells, demonstrating the potential for overcoming chemoresistance in tumors .
- A study focusing on the design and synthesis of sulfonamide derivatives highlighted their effectiveness against specific cancer cell lines, suggesting that modifications to the thiophene and morpholine components can enhance efficacy .
-
Antimicrobial Properties
- The compound's structural features suggest potential antimicrobial activity. Compounds with similar morpholine and thiophene structures have been documented to exhibit antibacterial effects against various pathogens, including resistant strains . This opens avenues for developing new antibiotics based on this scaffold.
- Neurological Applications
- Cardiovascular Research
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer properties of a series of sulfonamides, including those structurally related to this compound. The results demonstrated that these compounds effectively inhibited cell proliferation in drug-resistant cancer cell lines, suggesting a mechanism involving microtubule disruption.
Case Study 2: Antimicrobial Activity
In another investigation, a derivative resembling this compound exhibited significant antibacterial activity against Staphylococcus aureus. This study emphasized the importance of the thiophene ring in enhancing antimicrobial potency.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Sulfonamide Groups
Key Compounds :
(E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5) Structure: Thiophen-3-yl linked to an acrylamide scaffold with a thiourea-quinoline substituent. Activity: Binds to GADD34:PP1 enzyme with a binding energy of -12.3286 kcal/mol (RMSD = 1.3 Å), relying on hydrophobic interactions with Arg 221 . Comparison: Unlike the target compound, S5 lacks a morpholino group but includes a thiourea-quinoline motif, enhancing π-stacking but reducing solubility.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Structure: Morpholino-acetamide linked to a 2-chlorophenylthiazole. Comparison: Replaces thiophene with thiazole and sulfonamide with acetamide, likely altering target specificity and metabolic stability .
Functional Group Variations
Key Observations :
- Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl ( compounds) affects steric interactions; the 3-position may favor deeper binding pocket penetration.
- Sulfonamide vs.
- Morpholino vs. Thiourea: Morpholino enhances solubility and passive diffusion, whereas thiourea (S5) prioritizes hydrophobic binding .
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a morpholino group, a thiophene moiety, and a sulfonamide functional group. The molecular formula is , with a molecular weight of approximately 342.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in the body. Specifically, sulfonamides are known to inhibit certain enzymes involved in bacterial folic acid synthesis, which can lead to antimicrobial effects. Additionally, the morpholino group may enhance membrane permeability and facilitate cellular uptake.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Gotteland et al. (1997) demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, showing promise as an antibiotic agent.
Anticancer Activity
Preliminary studies have also suggested anticancer properties. The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that it induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Studies
- Gotteland et al. (1997) : This seminal study focused on the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Anticancer Screening : In a recent study published in 2023, researchers evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity compared to control groups.
Data Table: Biological Activity Summary
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Gotteland et al., 1997 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | Recent Study, 2023 |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Intermediate Formation: React 2-(thiophen-3-yl)ethylamine with morpholine under catalytic conditions (e.g., using trifluoroacetic acid or NaBH(OAc)₃ as a reducing agent) to form the morpholino-thiophene intermediate .
Sulfonylation: Treat the intermediate with 1-phenylmethanesulfonyl chloride in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl .
Optimization: Key parameters include:
- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area under the curve).
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~393.5 g/mol) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .
Q. What strategies are recommended for improving the solubility of this compound in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- pH Adjustment: The morpholine moiety (pKa ~7.4) allows pH-dependent solubility; prepare stock solutions in mildly acidic buffers (pH 5–6) .
- Micellar Systems: Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1% w/v for in vitro studies .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Cell-Based Assays:
Advanced Research Questions
Q. How can computational modeling elucidate the binding mechanism of this compound to enzyme targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and catalytic zinc ions in metalloenzymes .
- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns (AMBER/CHARMM force fields) to assess conformational flexibility of the morpholine-thiophene moiety .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified thiophene substituents .
Q. What experimental approaches resolve contradictions in activity data across different enzyme isoforms?
Methodological Answer:
- Isoform-Specific Profiling: Use recombinant enzyme isoforms (e.g., carbonic anhydrase II vs. IX) in parallel assays to identify isoform selectivity .
- Crystallographic Studies: Compare X-ray structures of enzyme-compound complexes to identify steric clashes or hydrogen-bonding variations .
- Mutagenesis: Introduce point mutations (e.g., Thr200→Ala in carbonic anhydrase) to validate key binding residues .
Q. How can researchers design SAR studies to optimize the thiophene-morpholine scaffold for enhanced potency?
Methodological Answer:
Q. What role does this compound play in material science applications, such as coordination polymers or optoelectronic materials?
Methodological Answer:
- Coordination Polymers: Incorporate the sulfonamide group as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to form porous frameworks. Characterize via XRD and BET surface area analysis .
- Optoelectronics: Exploit the thiophene moiety’s π-conjugation for organic semiconductors. Measure charge mobility using field-effect transistor (FET) configurations .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride or morpholine dimerization products) .
- Batch-to-Batch NMR Comparison: Ensure consistent integration ratios for key protons (e.g., thiophene vs. phenyl groups) .
- Crystallographic Validation: Resolve ambiguities in stereochemistry or polymorphism via single-crystal analysis .
Q. What are the best practices for comparative studies between this compound and its structural analogs (e.g., CAS 942011-70-3)?
Methodological Answer:
- Structural Alignment: Overlay 3D structures (Mercury software) to compare steric bulk and electronic profiles .
- Biological Potency Correlation: Plot IC₅₀ values against computed descriptors (e.g., LogP, polar surface area) to derive QSAR models .
- Thermodynamic Solubility Assays: Compare solubility in PBS (pH 7.4) using nephelometry to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
